molecular formula C7H4ClN5 B171704 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 124738-81-4

2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Cat. No.: B171704
CAS No.: 124738-81-4
M. Wt: 193.59 g/mol
InChI Key: VFKWCSCTCYYFAU-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, and a carbonitrile group attached to a pyrrolopyrimidine core. It is widely used in various fields of scientific research due to its versatile chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. For instance, the use of specific solvents, catalysts, and temperature control can significantly improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolopyrimidine .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its amino and chloro substituents, along with the carbonitrile group, make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN5/c8-5-4-3(1-9)2-11-6(4)13-7(10)12-5/h2H,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKWCSCTCYYFAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=C(N=C2Cl)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559293
Record name 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124738-81-4
Record name 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile in the context of nucleoside synthesis?

A1: this compound serves as a versatile building block for synthesizing various nucleoside analogs, including cadeguomycin, ara-cadeguomycin, and 2′-deoxycadeguomycin []. Its structure allows for the attachment of different sugar moieties, leading to the creation of diverse nucleoside structures. This is crucial for exploring the structure-activity relationship of these analogs and their potential as therapeutic agents.

Q2: Can you describe the key steps involved in using this compound for nucleoside synthesis, as described in the paper?

A2: The paper outlines a method where the sodium salt of this compound is reacted with a protected sugar chloride []. This reaction forms a glycosidic bond, linking the aglycone (this compound) with the sugar moiety. Subsequent deprotection steps then yield the desired nucleoside analog. This approach allows for the stereospecific synthesis of various nucleoside analogs by simply changing the protected sugar chloride used in the glycosylation step [].

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